molecular formula C13H17FN2O2 B11865762 tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11865762
M. Wt: 252.28 g/mol
InChI Key: AIFAUFONKPJKQM-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group, making it a unique and interesting molecule for various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    tert-Butyl Protection: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoxaline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The tert-butyl group can be removed through hydrolysis reactions using acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: It serves as a probe in biological studies to investigate the role of quinoxaline derivatives in various biological processes.

    Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in neurological pathways. The presence of the fluorine atom and tert-butyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other quinoxaline derivatives such as:

    tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Contains a bromine atom, which affects its chemical properties and applications.

    tert-Butyl 7-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

tert-butyl 7-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

AIFAUFONKPJKQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)F

Origin of Product

United States

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